1,3,3-Trimethyl-3,4-dihydroisoquinoline
Overview
Description
1,3,3-Trimethyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C12H15N . It is also known by other names such as 1,3,3-trimethyl-4H-isoquinoline and 3,4-dihydro-1,3,3-trimethylisoquinoline .
Synthesis Analysis
The synthesis of this compound involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method involves the reaction of 1,3,3-trimethyl-3,4-dihydroisoquinolines with polyfluorocarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a dihydroisoquinoline ring with three methyl groups attached . The InChI code for this compound is 1S/C12H15N/c1-9-11-7-5-4-6-10 (11)8-12 (2,3)13-9/h4-7,13H,1,8H2,2-3H3 .Chemical Reactions Analysis
1,3,3-Trimethyl-3,4-dihydroisoquinolines, which exist in the imine form, undergo C-hydroxyalkylation upon reaction with hexafluoroacetone and esters of trifluoropyruvic acid at the C1 CH3 group at 20°C . The products with the ketoesters are converted upon heating to γ-lactams .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 173.26 .Scientific Research Applications
Reactions with Polyfluorocarbonyl Compounds : 1,3,3-Trimethyl-3,4-dihydroisoquinoline, in its imine form, reacts with hexafluoroacetone and esters of trifluoropyruvic acid, leading to C-hydroxyalkylation. This reaction has implications for the synthesis of γ-lactams and novel chemical structures (Sviridov et al., 1990).
Synthesis of Isoquinolyl-1-glyoxylic Acid Oximes : Research has shown that treating this compound derivatives with nitrous acid results in oximes of 3,3-disubstituted 3,4-dihydroisoquinoline derivatives. This method is significant for the synthesis of compounds with potential antiarrhythmic and anticoagulant activities (Shklyaev et al., 1999).
Formation of Zwitterionic Axially Chiral Derivatives : This compound reacts with 6-nitro-2-polyfluoroalkylchromones to form zwitterionic axially chiral 6H,7H-pyrido[2,1-a]isoquinolinium derivatives. These derivatives can be further converted into 2,6-diaryl-4-polyfluoroalkylpyridines, indicating potential applications in the synthesis of complex organic molecules (Sosnovskikh et al., 2014).
Synthesis of Lamellarin U and G Trimethyl Ether : 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles, derived from this compound, are utilized in the synthesis of lamellarin U and G trimethyl ether. This represents a method for introducing acid-sensitive protecting groups in the phenolic hydroxy functions of complex molecules (Liermann & Opatz, 2008).
Reactions with 1,1-Dicyano-2-(trifluoromethyl)ethylenes : Research demonstrates that 1,3,3-trimethyl-3,4-dihydroisoquinolines react with certain dicyanoethylene compounds to produce a variety of novel quinolizine derivatives, further expanding the scope of synthetic chemistry applications (Tyutin et al., 1992).
Thiocarbamoylation Reactions : this compound undergoes thiocarbamoylation with phenyl isothiocyanate, leading to enamino thioamides. These compounds demonstrate potential for further chemical modifications, including acylation (Surikova & Mikhailovskii, 2014).
Safety and Hazards
The safety information for 1,3,3-Trimethyl-3,4-dihydroisoquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1,3,3-trimethyl-4H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNOAVXTUXLYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC2=CC=CC=C12)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344057 | |
Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79023-51-1 | |
Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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